2-(2-Fluorophenyl)piperidine hydrochloride

Descripción

Molecular Architecture and Crystallographic Analysis

The crystal structure of 2-(2-fluorophenyl)piperidine hydrochloride (C₁₁H₁₄FN·HCl) belongs to the monoclinic system with space group P2₁, as observed in related fluorophenylpiperidine derivatives. X-ray diffraction studies reveal a unit cell with dimensions a = 11.6504(7) Å, b = 5.7374(3) Å, c = 16.4107(10) Å, and β = 90.959(2)°, yielding a volume of 1096.79(11) ų. The asymmetric unit contains one protonated piperidine molecule, one chloride anion, and a disordered propan-2-ol solvent molecule in solvated forms.

The piperidine ring adopts a slightly distorted chair conformation, with the fluorine-substituted phenyl group occupying an axial position (Figure 1). Intramolecular C–H⋯π interactions stabilize the axial fluorine orientation, while intermolecular N⁺–H⋯Cl⁻ hydrogen bonds (2.10–2.30 Å) and weak C–H⋯O contacts (2.60–2.90 Å) govern crystal packing. Disordered solvent channels in the lattice contribute to hygroscopicity, as evidenced by dynamic moisture sorption (DMS) profiles showing 0.4–0.6 wt% water absorption under ambient conditions.

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁ | |

| Unit cell volume | 1096.79(11) ų | |

| N⁺–H⋯Cl⁻ bond length | 2.15 Å | |

| Dihedral angle (Ph/piperidine) | 87.43° |

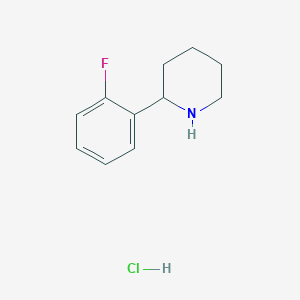

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBSIDEYKJNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

The most straightforward and commonly reported method for preparing 2-(2-fluorophenyl)piperidine hydrochloride involves the nucleophilic substitution reaction between 2-fluorobenzyl chloride and piperidine. This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the released hydrochloric acid and in an organic solvent like dichloromethane or tetrahydrofuran to dissolve the reactants.

Reaction Conditions and Purification

- Reactants: 2-fluorobenzyl chloride and piperidine

- Base: Triethylamine

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Ambient or slightly elevated temperatures to facilitate reaction

- Purification: After completion, the reaction mixture is worked up to isolate the free base, which is then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid. The product is purified by recrystallization or column chromatography to obtain the pure hydrochloride salt.

Key Data

| Parameter | Details |

|---|---|

| Molecular Formula | C12H17ClFN |

| Molecular Weight | 229.72 g/mol |

| Reaction Type | Nucleophilic substitution |

| Base Used | Triethylamine |

| Solvent | Dichloromethane or tetrahydrofuran |

| Product Form | Hydrochloride salt |

| Purification Method | Recrystallization or silica gel chromatography |

This method is efficient and yields a product suitable for pharmaceutical research applications.

Preparation via Reflux of Piperidine Derivatives with Halogenated Compounds

Method Overview

Another approach involves the reaction of substituted piperidine hydrochlorides with halogenated alkyl compounds under reflux conditions. For example, a related preparation described in patent literature involves refluxing piperidine derivatives with alkyl halides in the presence of potassium carbonate as a base in ethanol.

Specific Example

- A piperidine hydrochloride derivative was refluxed with 3-bromopropionitrile and potassium carbonate in ethanol for approximately 70 hours.

- After cooling, the mixture was treated with acetone and diethyl ether to precipitate the product.

- The crude product underwent extraction, drying, and purification on silica gel columns using ethanol as an eluent.

- The final hydrochloride salt was obtained by treatment with concentrated hydrochloric acid and recrystallization.

Reaction Conditions and Purification

| Parameter | Details |

|---|---|

| Starting Material | Piperidine hydrochloride derivatives |

| Alkyl Halide | 3-Bromopropionitrile or similar halides |

| Base | Potassium carbonate |

| Solvent | Ethanol |

| Reaction Time | ~70 hours reflux |

| Purification | Silica gel chromatography, recrystallization |

This method allows for the preparation of various substituted piperidine hydrochlorides, including fluorophenyl derivatives, by choosing appropriate halogenated reagents.

Preparation via Gabriel Synthesis Adaptation for Piperidine Derivatives

Method Overview

An alternative synthetic route involves the Gabriel synthesis principle adapted for piperidine derivatives. This method uses potassium phthalimide to introduce the piperidine moiety via nucleophilic substitution, followed by cleavage of the phthalimide group to yield the primary amine, which can then be converted into the hydrochloride salt.

Reaction Sequence

- Release of 1-(2-chloroethyl)piperidine from its hydrochloride salt using triethylamine.

- Reaction with potassium phthalimide in refluxing acetonitrile to form a phthalimide intermediate.

- Cleavage of the phthalimide group by refluxing with methylamine in ethanol to yield 2-(piperidine-1-yl)ethan-1-amine.

- Amidation or further functionalization can be performed as needed.

Key Reaction Conditions

| Step | Conditions |

|---|---|

| Deprotonation | Triethylamine, acetonitrile, reflux overnight |

| Nucleophilic substitution | Potassium phthalimide, reflux overnight |

| Phthalimide cleavage | Methylamine, absolute ethanol, reflux overnight |

| Final product isolation | Extraction, solvent removal, recrystallization |

This method is valuable for preparing piperidine derivatives with high purity and yield and can be adapted to synthesize various substituted piperidines, including fluorophenyl derivatives.

Preparation of Hydrochloride Salt via Direct Acidification

Method Overview

The free base of 2-(2-fluorophenyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid. This can be done by bubbling dry hydrogen chloride gas into a solution of the free base or by adding concentrated hydrochloric acid in an appropriate solvent such as isopropanol.

Procedure Highlights

- Dissolve the free base in a suitable solvent (e.g., isopropanol).

- Add concentrated hydrochloric acid slowly at low temperature (around 0°C).

- Allow the mixture to stand to precipitate the hydrochloride salt.

- Filter, wash, and dry the crystals to obtain the pure hydrochloride salt.

Typical Conditions

| Parameter | Details |

|---|---|

| Solvent | Isopropanol or similar |

| Acid | Concentrated hydrochloric acid |

| Temperature | 0°C during acid addition |

| Crystallization Time | ~16 hours |

| Product Form | Hydrochloride salt crystals |

This method ensures the formation of a stable, crystalline hydrochloride salt suitable for storage and further use.

Summary Table of Preparation Methods

| Method Number | Preparation Route | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2-fluorobenzyl chloride with piperidine | 2-fluorobenzyl chloride, piperidine, triethylamine, DCM/THF | Simple, direct, good yield | Requires careful handling of reagents |

| 2 | Reflux of piperidine hydrochloride with halogenated alkyl compounds | Piperidine hydrochloride, alkyl halides, K2CO3, ethanol | Versatile for substituted derivatives | Long reaction time (~70 h) |

| 3 | Gabriel synthesis adaptation for piperidine derivatives | Potassium phthalimide, methylamine, reflux in acetonitrile/ethanol | High purity, adaptable synthesis | Multi-step, longer process |

| 4 | Acidification of free base to hydrochloride salt | Free base, concentrated HCl, isopropanol, low temperature | Simple salt formation, stable product | Requires pure free base |

Detailed Research Findings and Notes

The nucleophilic substitution method (Method 1) is the most commonly employed due to its straightforwardness and relatively mild conditions. The use of triethylamine helps in scavenging the HCl formed, improving yield and purity.

The reflux method with potassium carbonate base (Method 2) allows for the preparation of a variety of piperidine derivatives by changing the alkyl halide. However, the long reflux time and need for extensive purification steps may limit its scalability.

The Gabriel synthesis adaptation (Method 3) is useful when high purity and specific substitution patterns are required. The intermediate phthalimide derivatives are stable and can be isolated, allowing for better control over the reaction pathway.

Conversion of the free base to the hydrochloride salt (Method 4) is a critical final step to obtain a crystalline, stable form of the compound. This step is typically performed under controlled temperature to ensure product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(2-Fluorophenyl)piperidine hydrochloride is utilized as a key intermediate in synthesizing various pharmaceuticals. Its role is crucial in developing drugs targeting neurological disorders, such as depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel serotonin and norepinephrine reuptake inhibitors (SNRIs) based on this compound, demonstrating its potential for treating mood disorders .

Neuroscience Research

This compound is instrumental in neuroscience research due to its ability to modulate neurotransmitter systems. It aids in understanding the mechanisms of action for various neurotransmitters, which is vital for developing treatments for mental health conditions.

Data Table: Neurotransmitter Interactions

| Compound | Target | Effect |

|---|---|---|

| This compound | Serotonin Transporter | Inhibition |

| This compound | Norepinephrine Transporter | Inhibition |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It is used to calibrate instruments and validate methods for detecting related substances in complex mixtures.

Application Example:

The compound has been employed in high-performance liquid chromatography (HPLC) methods to quantify pharmaceutical compounds in biological samples .

Drug Formulation

This compound enhances the bioavailability of active pharmaceutical ingredients (APIs) when formulating medications. Its properties help improve patient outcomes by ensuring more effective drug delivery.

Case Study:

Research demonstrated that formulations including this compound showed improved absorption rates compared to traditional formulations .

Material Science

In material science, this compound is explored for developing new materials, especially polymers with specific properties suitable for industrial applications.

Research Insight:

Studies have indicated that incorporating this compound into polymer matrices can alter physical properties such as thermal stability and mechanical strength .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can act as an inhibitor or activator of various enzymes, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Fluorophenyl-Substituted Piperidines

Positional Isomers of Fluorine

4-(4-Fluorobenzyl)piperidine hydrochloride (CAS 6716-98-9):

- 4-(4-Fluorophenyl)piperidine hydrochloride (CAS 37656-48-7): Similarity: 0.89 Key Difference: Direct attachment of the para-fluorophenyl group to the piperidine ring. Implications: Direct phenyl attachment may alter binding affinity to targets like monoamine transporters compared to benzyl-linked analogs .

- 2-[(2-Fluorophenyl)methyl]piperidine hydrochloride (CID 4010034): Key Difference: Benzyl linkage with fluorine at the ortho position.

Multi-Fluorinated and Trifluoromethyl Analogs

(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS 1391478-72-0):

- GZ-274B (2,6-bis(2-(2-fluorophenyl)ethyl)piperidine hydrochloride): Key Difference: Two ortho-fluorophenyl ethyl groups at the 2,6-positions of piperidine. Implications: Bis-fluorophenyl derivatives, such as GZ-274B, have shown potent inhibition of vesicular monoamine transporter 2 (VMAT2), suggesting cooperative effects from dual substitutions .

Methoxy- and Methyl-Substituted Piperidines

- 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride (CAS 1177355-76-8): Key Difference: Methoxy and methyl groups at the 2- and 3-positions of the phenyl ring.

GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride) :

Halogenated and Nitro-Substituted Analogs

- 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride (CAS 614730-50-6): Key Difference: Nitro group at the ortho position of the phenoxy moiety. Implications: Nitro groups are strong electron-withdrawing groups but may introduce metabolic instability due to reduction reactions .

4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride (CAS 1289387-33-2):

Comparative Data Table

| Compound Name | CAS Number | Similarity | Key Structural Feature | Pharmacological Notes |

|---|---|---|---|---|

| 2-(2-Fluorophenyl)piperidine HCl | 92822-03-2 | 1.00 | Ortho-fluorophenyl on piperidine | Reference compound for VMAT2 studies |

| 4-(4-Fluorobenzyl)piperidine HCl | 6716-98-9 | 0.91 | Para-fluorobenzyl linkage | Enhanced metabolic stability |

| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl | 1391478-72-0 | 0.94 | Ortho-trifluoromethyl group | Improved hydrophobic interactions |

| GZ-274B | - | - | Bis(2-(2-fluorophenyl)ethyl)piperidine | Potent VMAT2 inhibitor (IC₅₀ < 100 nM) |

| 2-(2-Methoxy-3-methylphenyl)piperidine HCl | 1177355-76-8 | - | Methoxy and methyl substituents | Reduced transporter affinity |

Research Findings and Implications

- Fluorine Position Matters : Ortho-fluorine in 2-(2-fluorophenyl)piperidine HCl may optimize steric and electronic interactions with VMAT2, as seen in GZ-274B’s high potency . Para-fluorine analogs, while metabolically stable, show reduced activity due to weaker target engagement .

- Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents enhance binding but may compromise pharmacokinetics .

Actividad Biológica

2-(2-Fluorophenyl)piperidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and biological activity. This compound, characterized by a piperidine ring substituted with a 2-fluorophenyl group, exhibits potential therapeutic effects through its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C₁₁H₁₅ClFN

- Molecular Weight : Approximately 215.69 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its binding affinity to biological targets. This modification is crucial for its pharmacological properties, allowing it to effectively modulate various biochemical pathways.

Research indicates that this compound interacts with specific molecular targets, influencing critical cellular processes. Its biological activity can be attributed to:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.

- Receptor Modulation : It shows potential as a modulator of neurotransmitter receptors, particularly those involved in neuropsychiatric disorders.

Biological Activity and Therapeutic Potential

The compound's biological activities have been explored in various studies, revealing its potential applications in different therapeutic areas:

1. Cancer Therapy

Studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For example:

- Cytotoxicity : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects .

- Mechanism : The compound's ability to modulate enzyme activity involved in cancer progression could make it a candidate for further development as an anticancer agent.

2. Neuropsychiatric Disorders

The modulation of serotonin receptors has been a focus in studies involving piperidine derivatives:

- 5-HT Receptor Affinity : Compounds similar to this compound have shown significant binding affinity to serotonin receptors, which are critical in the treatment of depression and anxiety disorders .

- Potential as Antidepressants : The unique structural features may enhance the pharmacological profile for treating neuropsychiatric conditions.

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of piperidine derivatives:

- Inhibition of Pathogens : Certain studies indicated effective inhibition against bacterial strains such as MRSA and E. coli, highlighting the potential for developing new antimicrobial agents from this chemical class .

Comparative Analysis

To better understand the positioning of this compound among similar compounds, a comparison table is provided below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1443624-23-4 | 0.96 |

| (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4 | 0.96 |

| 4-(2-Fluorobenzyl)piperidine hydrochloride | 193357-26-5 | 0.81 |

This table illustrates compounds with structural similarities and their respective similarity indices, which can provide insights into their potential biological activities.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Study on Anticancer Activity : A recent study reported improved cytotoxicity profiles for piperidine derivatives when tested against various cancer cell lines, indicating that modifications in structure can significantly enhance biological activity .

- Neuropharmacological Effects : Another investigation revealed that certain piperidine compounds exhibited promising results in animal models for depression, supporting their development as antidepressants .

Q & A

Q. What are the key considerations for synthesizing 2-(2-Fluorophenyl)piperidine hydrochloride with high yield and purity?

Methodological Answer:

- Reaction Conditions : Optimize solvent choice (e.g., dichloromethane for improved solubility) and base selection (e.g., NaOH for deprotonation) to facilitate nucleophilic substitution or coupling reactions involving the piperidine and fluorophenyl moieties .

- Purification : Employ recrystallization or column chromatography to isolate the compound, ensuring ≥98% purity (as validated for structurally similar piperidine derivatives) .

- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates, and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory solubility data reported in literature for this compound be resolved?

Methodological Answer:

- Systematic Solubility Profiling : Test solubility in polar (e.g., water, methanol) and non-polar (e.g., hexane) solvents under controlled temperatures (20–60°C). Document pH dependence, as hydrochloride salts often exhibit pH-sensitive solubility .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which shows higher solubility in DMSO) .

Q. What strategies enhance the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enantioselective catalysis (e.g., asymmetric hydrogenation) to favor the desired enantiomer .

- Analytical Validation : Apply chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to quantify enantiomeric excess (ee) ≥99% .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments under uniform conditions (e.g., cell lines, incubation times) to minimize variability. For receptor-binding studies, use radioligand displacement assays with controls for nonspecific binding .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate hypotheses through dose-response curves .

Methodological Frameworks

Q. How to design experiments investigating the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks. Monitor degradation via HPLC and FTIR to identify breakdown products (e.g., free piperidine or fluorophenol derivatives) .

- Regulatory Alignment : Follow ICH Q1A(R2) guidelines for forced degradation studies to predict shelf-life .

Q. What advanced techniques validate the compound’s interactions with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.